Cas no 438554-44-0 (5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)

5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one 化学的及び物理的性質
名前と識別子
-
- 5-Nitro-2-(trifluoromethyl)pyridin-4-ol
- 5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one
- 5-Nitro-2-trifluoromethylpyridin-4-ol
- 5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one
- SCHEMBL3060388
- SY288612
- EN300-125637
- 5-nitro-2-trifluoromethyl-pyridin-4-ol
- TQP0550
- DTXSID30625280
- DS-5936
- A913537
- MFCD11848351
- MFCD28501483
- 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one
- Z1269218107
- AKOS016000822
- DB-095326
- 438554-44-0
- 2-(TRIFLUOROMETHYL)-5-NITROPYRIDIN-4-OL
- 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine
- AB64802
- CS-0054161
-
- MDL: MFCD11848351
- インチ: InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H,(H,10,12)
- InChIKey: VVKVNBMMOVZQRX-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(C(F)(F)F)=NC=C1[N+]([O-])=O
計算された属性
- せいみつぶんしりょう: 208.00957645g/mol
- どういたいしつりょう: 208.00957645g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- 密度みつど: 1.645±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(6.2 g/l)(25ºC)、
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125637-0.1g |
5-nitro-2-(trifluoromethyl)pyridin-4-ol |
438554-44-0 | 95.0% | 0.1g |
$70.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124801-1g |
5-Nitro-2-(trifluoromethyl)pyridin-4-ol |
438554-44-0 | 97% | 1g |
¥1618.00 | 2024-05-13 | |
Enamine | EN300-125637-5.0g |
5-nitro-2-(trifluoromethyl)pyridin-4-ol |
438554-44-0 | 95.0% | 5.0g |
$712.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90217-1G |
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one |
438554-44-0 | 95% | 1g |
¥ 1,003.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90217-250MG |
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one |
438554-44-0 | 95% | 250MG |
¥ 369.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90217-5G |
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one |
438554-44-0 | 95% | 5g |
¥ 3,491.00 | 2023-04-13 | |
Alichem | A029003522-500mg |
4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine |
438554-44-0 | 95% | 500mg |
$1769.25 | 2023-09-01 | |
Alichem | A029003522-1g |
4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine |
438554-44-0 | 95% | 1g |
$2837.10 | 2023-09-01 | |
Matrix Scientific | 219435-1g |
2-(Trifluoromethyl)-5-nitropyridin-4-ol, 95% min |
438554-44-0 | 95% | 1g |
$998.00 | 2023-09-06 | |
eNovation Chemicals LLC | Y1189244-1g |
5-Nitro-2-(trifluoromethyl)pyridin-4-ol |
438554-44-0 | 95% | 1g |
$465 | 2024-07-19 |
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-oneに関する追加情報
Introduction to 5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one (CAS No. 438554-44-0)
5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one, identified by its Chemical Abstracts Service number CAS No. 438554-44-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, featuring a nitro group and a trifluoromethyl substituent on a dihydropyridine backbone, exhibits unique structural and functional properties that make it a valuable candidate for further exploration in drug discovery and development.
The structural framework of 5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one incorporates key pharmacophoric elements that are commonly associated with biological activity. The presence of a nitro group (–NO₂) introduces a region of high electron density, which can participate in hydrogen bonding and influence the compound's solubility and reactivity. Simultaneously, the trifluoromethyl group (–CF₃) enhances lipophilicity and metabolic stability, making it a desirable feature in many drug candidates. These structural features contribute to the compound's potential as an intermediate or lead structure in the synthesis of biologically active molecules.
In recent years, there has been growing interest in dihydropyridine derivatives due to their versatility and biological significance. Dihydropyridines are known for their role in calcium channel modulation, particularly in cardiovascular applications, but their utility extends beyond this domain. The nitro and trifluoromethyl substituents in 5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one may confer additional pharmacological effects, such as anti-inflammatory or antimicrobial properties. This has prompted researchers to investigate its potential as a scaffold for novel therapeutic agents.
One of the most compelling aspects of 5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one is its synthetic accessibility. The dihydropyridine core can be readily synthesized through various methodologies, including condensation reactions with appropriate aldehydes and ketones. The introduction of the nitro and trifluoromethyl groups can be achieved through well-established chemical transformations, such as nitration and halogenation reactions. This synthetic flexibility allows for rapid exploration of structural analogs and optimization of biological activity.
The pharmacological potential of 5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one has been explored in several preclinical studies. Researchers have demonstrated that dihydropyridine derivatives can exhibit a range of biological effects, including vasodilation, pain relief, and anti-inflammatory responses. The nitro group may contribute to these effects by influencing enzyme activity or receptor binding affinity. Additionally, the trifluoromethyl group could enhance binding interactions by increasing lipophilicity and reducing metabolic degradation.
Recent advances in computational chemistry have further enhanced the understanding of 5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one's pharmacological profile. Molecular docking studies have been employed to predict its interactions with target proteins, providing insights into potential mechanisms of action. These computational approaches have identified promising binding sites on enzymes and receptors relevant to inflammation and pain pathways. Such findings have guided experimental efforts toward the development of more potent and selective derivatives.
The synthesis and characterization of 5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one have also benefited from modern analytical techniques. High-resolution mass spectrometry (HRMS) has confirmed the molecular structure with high precision, while nuclear magnetic resonance (NMR) spectroscopy has provided detailed information about its conformational dynamics. These analytical methods are crucial for ensuring the purity and identity of the compound before it is subjected to biological testing.
In conclusion,5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one (CAS No. 438554-44-0) represents a promising compound in pharmaceutical research due to its unique structural features and synthetic tractability. Its potential applications span multiple therapeutic areas, including cardiovascular disease management,[b](keyword: cardiovascular disease management) inflammation,[b](keyword: inflammation) and pain relief,[b](keyword: pain relief) among others. Continued investigation into this molecule is likely to yield valuable insights into novel drug development strategies,[b](keyword: novel drug development strategies) ultimately contributing to advancements in human health.
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